4-(difluoromethyl)-2-ethyl-7-{3-[4-(furan-2-ylmethyl)piperazin-1-yl]-3-oxopropyl}-3-methyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
4-(DIFLUOROMETHYL)-2-ETHYL-7-{3-[4-(2-FURYLMETHYL)PIPERAZINO]-3-OXOPROPYL}-3-METHYL-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound with a unique structure that includes difluoromethyl, ethyl, furylmethyl, and piperazino groups
Preparation Methods
The synthesis of 4-(DIFLUOROMETHYL)-2-ETHYL-7-{3-[4-(2-FURYLMETHYL)PIPERAZINO]-3-OXOPROPYL}-3-METHYL-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves multiple steps, including the introduction of difluoromethyl and furylmethyl groups. The synthetic routes typically involve the use of difluoromethylation reagents and various catalysts to achieve the desired product. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
4-(DIFLUOROMETHYL)-2-ETHYL-7-{3-[4-(2-FURYLMETHYL)PIPERAZINO]-3-OXOPROPYL}-3-METHYL-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has a wide range of scientific research applications, including:
Biology: Studied for its potential biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The difluoromethyl and furylmethyl groups play a crucial role in its biological activity, influencing its binding affinity and specificity towards target proteins. The compound may exert its effects through various pathways, including inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar compounds to 4-(DIFLUOROMETHYL)-2-ETHYL-7-{3-[4-(2-FURYLMETHYL)PIPERAZINO]-3-OXOPROPYL}-3-METHYL-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE include other pyrazolo[3,4-b]pyridin-6-one derivatives with different substituents. These compounds share a similar core structure but differ in their functional groups, which can significantly impact their chemical and biological properties.
Properties
Molecular Formula |
C22H27F2N5O3 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-ethyl-7-[3-[4-(furan-2-ylmethyl)piperazin-1-yl]-3-oxopropyl]-3-methylpyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C22H27F2N5O3/c1-3-29-15(2)20-17(21(23)24)13-19(31)28(22(20)25-29)7-6-18(30)27-10-8-26(9-11-27)14-16-5-4-12-32-16/h4-5,12-13,21H,3,6-11,14H2,1-2H3 |
InChI Key |
GHUXPVRAQFKDNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C2C(=CC(=O)N(C2=N1)CCC(=O)N3CCN(CC3)CC4=CC=CO4)C(F)F)C |
Origin of Product |
United States |
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